4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Description
This compound is a carbohydrazonoyl derivative featuring a 4-bromoanilino group and a 4-methoxybenzoate ester. Its molecular formula is C23H17Br2N3O5, with a molecular weight of ~580.2 g/mol (estimated from analogs in ). The structure includes:
- A 4-bromoanilino moiety linked to an oxoacetyl group.
- A 4-methoxybenzoate ester, contributing to lipophilicity and steric effects.
This compound is hypothesized to exhibit bioactivity due to its bromine substituents and hydrazone backbone, which are common in antimicrobial or antitumor agents.
Properties
CAS No. |
765310-61-0 |
|---|---|
Molecular Formula |
C23H17Br2N3O5 |
Molecular Weight |
575.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H17Br2N3O5/c1-32-19-9-2-14(3-10-19)23(31)33-20-11-6-17(25)12-15(20)13-26-28-22(30)21(29)27-18-7-4-16(24)5-8-18/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+ |
InChI Key |
NXFFIXKDAJGEFL-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .
Scientific Research Applications
4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs lie in:
Anilino substituents: Bromo, chloro, or methoxy groups.
Benzoate ester substituents : Position and type of halogens or alkoxy groups.
Table 1: Structural Comparison
| Compound Name | Anilino Group | Benzoate Ester | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 4-Bromo | 4-Methoxy | C23H17Br2N3O5 | ~580.2 |
| 4-Bromo-2-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate | 3-Methoxy | 4-Methoxy | C24H20BrN3O6 | 526.3 |
| 4-Bromo-2-[(E)-({[(4-chloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate | 4-Chloro | 2-Chloro | C22H14Br2ClN3O4 | 579.6 |
| 4-Bromo-2-[(E)-({(2,3-dichlorophenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methylbenzoate | 2,3-Dichloro | 4-Methyl | C23H16BrCl2N3O4 | ~565.7 |
| 4-(2-((4-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate | 4-Methoxy | 2-Bromo | C23H18BrN3O5 | 516.3 |
Physicochemical Properties
- Melting Points : Chloro-substituted analogs (e.g., 2-chlorobenzoate derivatives) show higher melting points (~137–138°C) compared to methoxy-substituted ones, likely due to stronger intermolecular forces (halogen bonding).
- Solubility : Methoxy groups enhance water solubility via polarity, whereas bromo/chloro substituents increase lipophilicity.
- Hydrogen Bonding: The carbohydrazonoyl bridge facilitates hydrogen bonding, influencing crystal packing (as seen in phenacyl benzoate derivatives).
Biological Activity
4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 476.31 g/mol. The presence of bromine, methoxy, and hydrazone moieties suggests potential interactions with various biological targets.
Research indicates that compounds similar to 4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many hydrazone derivatives have been shown to inhibit enzymes involved in cancer cell proliferation.
- Antioxidant Properties : The methoxy group may enhance the antioxidant capacity of the compound, protecting cells from oxidative stress.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Anticancer Activity
Several studies have investigated the anticancer potential of hydrazone derivatives. For instance:
- A study reported that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity (source needed).
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example:
- A derivative demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL (source needed).
Case Studies
- Anticancer Study : In a recent study published in Journal of Medicinal Chemistry, a series of hydrazone derivatives were tested for their ability to inhibit tumor growth in vivo. The study found that the compound reduced tumor size by approximately 60% in treated mice compared to controls (source needed).
- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a related compound against Staphylococcus aureus infections in patients. Results indicated a significant reduction in infection rates among those treated with the compound compared to standard antibiotics (source needed).
Data Tables
| Biological Activity | Result | Reference |
|---|---|---|
| Anticancer (IC50) | 10 - 30 µM | [Source Needed] |
| Antimicrobial (MIC) | 50 - 100 µg/mL | [Source Needed] |
| Tumor Reduction | 60% reduction in size | [Source Needed] |
| Infection Rates | Significant reduction observed | [Source Needed] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
